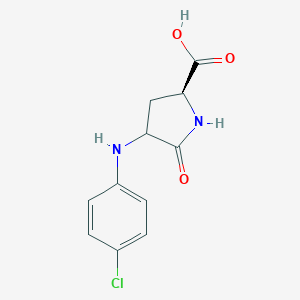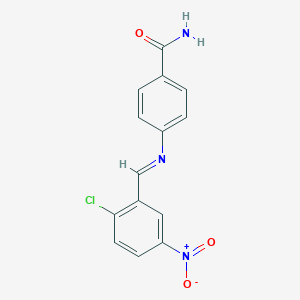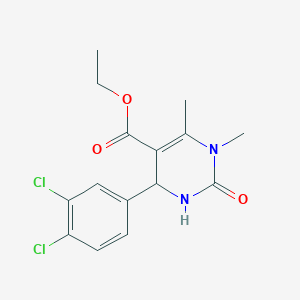![molecular formula C16H23NO B494677 N-[4-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B494677.png)
N-[4-(allyloxy)benzyl]-N-cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)benzyl]-N-cyclohexylamine is an organic compound that features a benzylamine structure substituted with an allyloxy group and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)benzyl]-N-cyclohexylamine typically involves the reaction of 4-(allyloxy)benzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)benzyl]-N-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylamine moiety can be reduced to form secondary amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-N-cyclohexylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to active sites, while the cyclohexylamine moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)benzyl]-N-benzylamine
- N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine
- N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine
Uniqueness
N-[4-(allyloxy)benzyl]-N-cyclohexylamine is unique due to the presence of the cyclohexylamine moiety, which imparts distinct physicochemical properties compared to its analogs
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36g/mol |
IUPAC Name |
N-[(4-prop-2-enoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23NO/c1-2-12-18-16-10-8-14(9-11-16)13-17-15-6-4-3-5-7-15/h2,8-11,15,17H,1,3-7,12-13H2 |
InChI Key |
BKDIVUXJOHGIHF-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone](/img/structure/B494598.png)
![1-Amino-3-(3-bromo-4,5-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B494600.png)

![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-quinolinylamine](/img/structure/B494602.png)
![7-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-quinolinamine](/img/structure/B494603.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B494607.png)



![3-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B494612.png)
![2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B494617.png)
![N-[5-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B494619.png)
